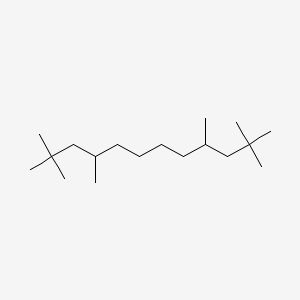
2,2,4,9,11,11-Hexamethyldodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,9,11,11-Hexamethyldodecane is an organic compound with the molecular formula C18H38. It is a branched alkane, characterized by its multiple methyl groups attached to the dodecane backbone. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,9,11,11-Hexamethyldodecane typically involves the alkylation of dodecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where dodecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2,4,9,11,11-Hexamethyldodecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It is relatively inert to oxidation and reduction under standard conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light or a radical initiator.
Hydrogenation: Although less common, hydrogenation can be performed using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Major Products
Halogenated Derivatives: Chlorinated or brominated hexamethyldodecane.
Hydrogenated Products: Fully saturated hydrocarbons with no double bonds.
Scientific Research Applications
2,2,4,9,11,11-Hexamethyldodecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its non-polar nature.
Biology: Employed in the study of hydrophobic interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems owing to its stability and biocompatibility.
Industry: Utilized as a lubricant and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,9,11,11-Hexamethyldodecane is primarily based on its hydrophobic interactions. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane studies.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4,6,8,8-Heptamethylnonane
- 2,2,4,4,6,6,8,8-Octamethyldecane
- 2,2,4,4,6,6,8,8,10,10-Decamethylundecane
Uniqueness
2,2,4,9,11,11-Hexamethyldodecane is unique due to its specific branching pattern and the position of its methyl groups. This structure imparts distinct physical and chemical properties, such as higher stability and lower reactivity compared to other branched alkanes.
Properties
CAS No. |
6304-50-3 |
|---|---|
Molecular Formula |
C18H38 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
2,2,4,9,11,11-hexamethyldodecane |
InChI |
InChI=1S/C18H38/c1-15(13-17(3,4)5)11-9-10-12-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |
InChI Key |
NJOPDRPUVCALJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


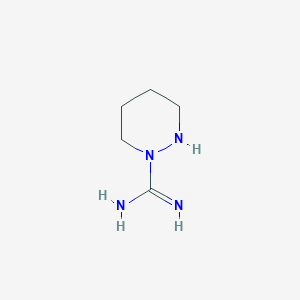
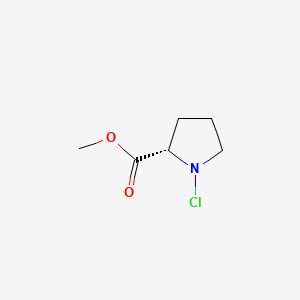
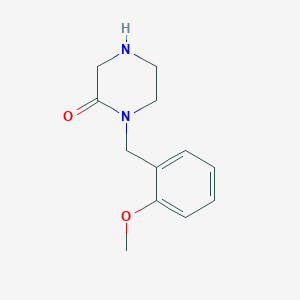
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
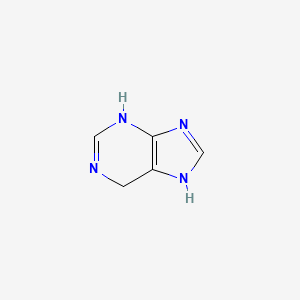
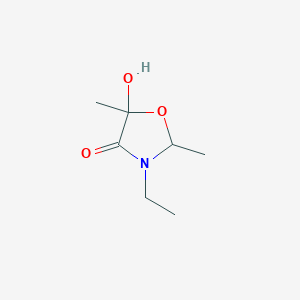

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

